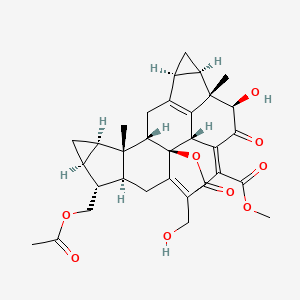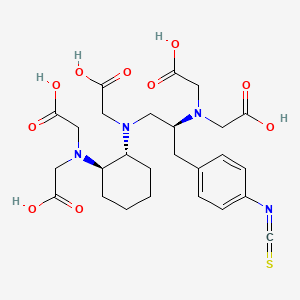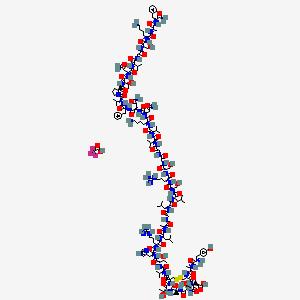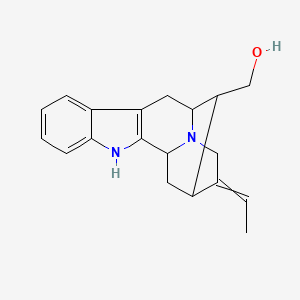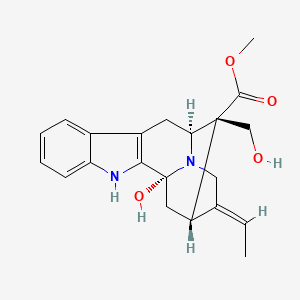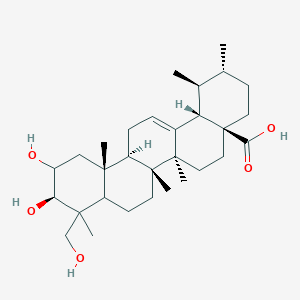
betamethasone 21-mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Betamethasone 21-mesylate's synthesis involves several key transformations starting from precursors like 5α-pregnane-3β,16β,20S-triol. Techniques such as bromination-acetylation, SN2 reactions, and double hydroxylation are crucial for introducing specific functional groups and achieving the desired stereochemistry (Wang, Shi, & Tian, 2015). Another pathway involves acid-catalyzed cyclization and selective hydrolysis to achieve high purity betamethasone derivatives, highlighting the adaptability of these methods for industrial production (Ding-wei, 2011).
Molecular Structure Analysis
NMR spectroscopy has been instrumental in determining the structure of betamethasone and its isomers, confirming the stereochemistry and molecular arrangement essential for its activity. These studies ensure the correct identification of compounds during the manufacturing process (Chan et al., 1996).
Chemical Reactions and Properties
Betamethasone 21-mesylate undergoes various chemical reactions, including forced degradation, which leads to the formation of diastereomers. Studies have elucidated mechanisms such as hydration and intramolecular Cannizzaro reactions under specific conditions, providing insights into its stability and reactivity (Li et al., 2009).
Physical Properties Analysis
The physical properties of betamethasone derivatives, such as solubility, melting points, and crystal structures, are crucial for formulation and storage. Techniques like X-ray crystallography and differential scanning calorimetry (DSC) provide detailed insights into the crystalline nature and thermal behavior of these compounds.
Chemical Properties Analysis
Betamethasone 21-mesylate's chemical properties, including its reactivity with other substances, degradation kinetics, and interaction with solvents, are essential for understanding its behavior in pharmaceutical formulations. The stability in different pH environments and under various storage conditions has been extensively studied to optimize its use and prolong its shelf life (Bundgaard & Hansen, 1981).
Scientific Research Applications
Physiologically-Based Pharmacokinetic Modeling
Betamethasone is a corticosteroid that, along with dexamethasone, is commonly administered to pregnant women at risk of preterm birth to accelerate fetal lung maturation. Despite its widespread use, the exposure-response relationships for antenatal corticosteroids (ACS) like betamethasone have not been well-established, particularly in low and middle-income countries (LMICs). To address this gap, researchers have developed physiologically-based pharmacokinetic (PBPK) models. These models describe the kinetics of ACS following various dosing regimens and incorporate in vitro data on the cytochrome P450 3A4 enzyme. The models can predict the kinetics of ACS in pregnant women, aiding in the optimization of ACS use in LMICs (Ke & Milad, 2019).
Stability-Indicating RP-HPLC Method for Betamethasone
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for betamethasone, a corticosteroid used as an anti-inflammatory agent and a starting material for various esters. This method is capable of separating and quantitating low levels of 26 betamethasone-related compounds, demonstrating its utility in analyzing aged and stress-degraded betamethasone stability samples. Such a method is crucial for ensuring the quality and efficacy of betamethasone and its derivatives in pharmaceutical formulations (Fu et al., 2010).
Antenatal Exposure and Cardiovascular Risk
The long-term cardiovascular effects of antenatal exposure to betamethasone have been a subject of research, given its prevalent use to prevent neonatal respiratory distress syndrome in preterm infants. A study found no significant differences in cardiovascular risk factors at 30 years of age between individuals exposed to betamethasone and those exposed to a placebo. This suggests that while betamethasone may result in insulin resistance, it does not have a clinical effect on cardiovascular risk factors, supporting the continued use of antenatal betamethasone for its intended purposes (Dalziel et al., 2005).
Oxidative Stress and Vasodilation
Research on the effects of betamethasone on oxidative stress and vasodilation, particularly in conditions like persistent pulmonary hypertension (PPHN), has shown promising results. In a lamb model of PPHN, antenatal treatment with betamethasone reduced oxidative stress and improved the response of pulmonary arteries to vasodilators. This indicates betamethasone's potential in managing oxidative stress and enhancing vasodilatory responses in PPHN, contributing to better therapeutic outcomes (Chandrasekar, Eis, & Konduri, 2008).
Mechanism of Action
Target of Action
Betamethasone 21-mesylate is a systemic corticosteroid that primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Betamethasone 21-mesylate interacts with its targets by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes, fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .
Biochemical Pathways
Betamethasone 21-mesylate affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . It also initiates downstream effects that promote transcription of anti-inflammatory genes including phosphoenolpyruvate carboxykinase (PEPCK), IL-1-receptor antagonist .
Pharmacokinetics
Betamethasone 21-mesylate is metabolized in the liver . It reaches peak serum levels within 10 to 36 minutes after intravenous administration . The elimination half-life is approximately 6.5 hours , indicating a relatively long duration of action. Less than 5% of the dose is recovered from urine as betamethasone, indicating extensive extrarenal clearance of betamethasone .
Result of Action
The molecular and cellular effects of betamethasone 21-mesylate’s action include reduced swelling (inflammation) and calming down of the immune system . This can be particularly beneficial in autoimmune conditions, where the immune system attacks the body’s own cells .
Action Environment
The action, efficacy, and stability of betamethasone 21-mesylate can be influenced by various environmental factors. For instance, it is known that corticosteroids like betamethasone are used to treat a wide variety of conditions, including autoimmune diseases, joint and muscle diseases, and allergies and asthma . Therefore, the specific disease state and the individual patient’s immune status can influence the drug’s action. Additionally, factors such as the route of administration and the presence of other medications can also impact the drug’s efficacy and stability .
Safety and Hazards
When handling betamethasone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .
Relevant Papers
- “Potential usefulness of assessing serum betamethasone levels during betamethasone therapy” discusses the usefulness of assessing serum betamethasone levels during betamethasone therapy .
- “Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design” presents a specific, accurate, simple, and rapid UPLC method for the determination of impurities present in cream and ointment formulations of betamethasone dipropionate .
- “Betamethasone: Uses, Interactions, Mechanism of Action - DrugBank Online” provides information about the metabolism of betamethasone .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of betamethasone 21-mesylate involves the conversion of betamethasone to its 21-mesylate derivative through a series of chemical reactions.", "Starting Materials": [ "Betamethasone", "Methanesulfonyl chloride", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Water", "Ethyl acetate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Betamethasone is dissolved in dichloromethane and treated with triethylamine.", "Methanesulfonyl chloride is added dropwise to the solution while stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The resulting mixture is washed with a solution of sodium bicarbonate and water.", "The organic layer is separated and dried over anhydrous magnesium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude betamethasone 21-mesylate.", "The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.", "The purified betamethasone 21-mesylate is obtained as a white solid." ] } | |
CAS RN |
1881-66-9 |
Product Name |
betamethasone 21-mesylate |
Molecular Formula |
C13H18F3N3O4S2 |
Molecular Weight |
0 |
synonyms |
betamethasone 21-mesylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



